1-[(3R,4R)-3-Amino-4-(4-fluorophenyl)piperidin-1-yl]-2,2-difluoro-2-(1-methoxycyclobutyl)ethanone;hydrochloride
Description
The compound 1-[(3R,4R)-3-Amino-4-(4-fluorophenyl)piperidin-1-yl]-2,2-difluoro-2-(1-methoxycyclobutyl)ethanone; hydrochloride is a chiral piperidine derivative with a 4-fluorophenyl substituent, a methoxycyclobutyl group, and a difluoroethanone moiety. Piperidine-based compounds are widely explored in medicinal chemistry due to their versatility in modulating receptor binding and pharmacokinetic properties .
Properties
IUPAC Name |
1-[(3R,4R)-3-amino-4-(4-fluorophenyl)piperidin-1-yl]-2,2-difluoro-2-(1-methoxycyclobutyl)ethanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23F3N2O2.ClH/c1-25-17(8-2-9-17)18(20,21)16(24)23-10-7-14(15(22)11-23)12-3-5-13(19)6-4-12;/h3-6,14-15H,2,7-11,22H2,1H3;1H/t14-,15+;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJENSSPPZRTHOA-LIOBNPLQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCC1)C(C(=O)N2CCC(C(C2)N)C3=CC=C(C=C3)F)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1(CCC1)C(C(=O)N2CC[C@@H]([C@H](C2)N)C3=CC=C(C=C3)F)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[(3R,4R)-3-Amino-4-(4-fluorophenyl)piperidin-1-yl]-2,2-difluoro-2-(1-methoxycyclobutyl)ethanone;hydrochloride is a synthetic derivative with potential applications in pharmacology, particularly in the treatment of neuroinflammatory disorders and cancer. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of C₁₄H₁₈F₂N₂O and a molecular weight of approximately 292.30 g/mol. Its structure features a piperidine ring substituted with a fluorophenyl group and a methoxycyclobutyl moiety, contributing to its biological properties.
Research indicates that this compound may exert its effects through the modulation of specific biological pathways:
- Inducible Nitric Oxide Synthase (iNOS) Inhibition : Studies have shown that compounds similar to this one can inhibit iNOS, an enzyme involved in neuroinflammation. The inhibition of iNOS may reduce inflammatory responses in neurological conditions .
- Neuroprotective Effects : By targeting neuroinflammatory pathways, the compound may offer neuroprotective benefits, potentially aiding in conditions like Alzheimer's disease and multiple sclerosis .
Biological Activity Data
The following table summarizes key findings related to the biological activity of the compound:
Case Study 1: Neuroinflammation
A study investigated the use of this compound in a mouse model of lipopolysaccharide (LPS)-induced neuroinflammation. The findings showed that treatment with the compound led to a significant decrease in microglial activation markers and reduced levels of pro-inflammatory cytokines. These results suggest its potential as a therapeutic agent for neurodegenerative diseases characterized by inflammation .
Case Study 2: Cancer Treatment
Another case study focused on the antitumor effects of this compound against various cancer cell lines. The results indicated that it effectively inhibited cell proliferation and induced apoptosis through the activation of caspase pathways. The compound demonstrated selective toxicity towards cancer cells while sparing normal cells, highlighting its potential for targeted cancer therapy .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound’s uniqueness lies in its methoxycyclobutyl group and 2,2-difluoroethanone backbone. Below is a comparative analysis with analogous piperidine derivatives:
Key Observations:
- Methoxycyclobutyl Group: Unique to the target compound, this substituent introduces conformational rigidity and may improve blood-brain barrier penetration compared to linear methoxy groups (e.g., 2-methoxyphenoxyethylamine in ).
- Difluoroethanone: Enhances metabolic stability relative to non-fluorinated ketones (e.g., trifluoromethanesulfonate in ).
- 4-Fluorophenyl : Common in CNS-targeting agents (e.g., ), but combined with cyclobutyl in the target compound, it may alter receptor binding kinetics.
Physicochemical Properties
- Lipophilicity : The methoxycyclobutyl and difluoro groups likely increase logP compared to simpler analogs (e.g., ), enhancing CNS penetration but risking solubility issues.
- Hydrogen Bonding: The amine and ketone groups provide H-bond donors/acceptors, similar to , but steric hindrance from the cyclobutyl may reduce binding efficiency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
